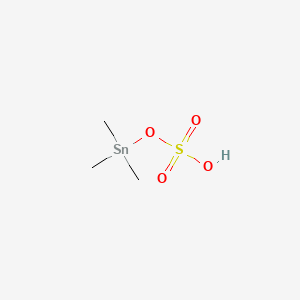

Tin, trimethyl-, sulphate

Description

Historical Trajectories of Organotin Chemistry Research

The journey into organotin chemistry began in the mid-19th century. In 1849, Edward Frankland is credited with the discovery of the first organotin compound, diethyltin (B15495199) diiodide. researchgate.netijpras.com This was shortly followed by the work of Löwig in 1852, who synthesized organotin compounds through the reaction of alkyl halides with a tin-sodium alloy, a publication often cited as the true beginning of this chemical sub-discipline. uu.nlijpras.com

The early 20th century witnessed a rapid expansion in the field, significantly propelled by the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. researchgate.net By 1935, the body of literature on organotin chemistry had grown to include several hundred publications, with notable contributions from researchers such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. uu.nlijpras.com

A major turning point in the history of organotin research was the discovery of their industrial applications in the 1950s. ijpras.com The work of van der Kerk and his colleagues in the Netherlands was particularly influential in demonstrating the utility of these compounds as stabilizers for polyvinyl chloride (PVC), as well as their effectiveness as biocides, agrochemicals, and wood preservatives. uu.nlijpras.com This surge in practical applications revitalized interest in the fundamental chemistry of organotins.

Evolution of Research Focus on Trimethyltin (B158744) Compounds and Their Derivatives

The 1960s marked a significant shift in the fundamental understanding of organotin structures. Prior to this period, organotin(IV) compounds were generally assumed to possess a simple tetrahedral geometry with four-coordinate tin atoms. uu.nl However, research in the early 1960s revealed that the tin atom could extend its coordination number beyond four. uu.nlijpras.com A pivotal discovery was Hulme's 1963 X-ray crystallographic study of the trimethyltin chloride pyridine (B92270) adduct, which unequivocally demonstrated the existence of a five-coordinate triorganotin halide complex. uu.nl This finding opened up new avenues of research into the stereochemistry and reactivity of hypercoordinated organotin compounds. researchgate.net

The development of advanced spectroscopic techniques, particularly ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy, alongside proton NMR and infrared spectroscopy, further stimulated detailed structural investigations. uu.nl These tools allowed for a more nuanced understanding of the coordination geometries at the tin center, revealing that many derivatives contain not only five- and six-coordinate tin atoms but in some cases, even seven-coordinate tin. uu.nl

Research on trimethyltin compounds, including trimethyltin chloride, has also extensively explored their biological effects. Studies have investigated their neurotoxic properties, with research focusing on their impact on the hippocampus and the induction of neuronal cell death. acs.orgnih.gov The mechanisms of action, including apoptosis and necrosis, have been a significant area of inquiry in various cell types. mdpi.comnih.gov

Contemporary Significance and Emerging Avenues of Academic Inquiry into Trimethyltin(IV) Sulphate

While much of the historical and foundational research has centered on trimethyltin chloride and other halides, contemporary academic inquiry continues to explore the synthesis, structure, and application of various trimethyltin derivatives, including those with sulphate and carboxylate ligands.

Recent research has focused on the synthesis of novel trimethyltin(IV) complexes with various organic ligands, often starting from trimethyltin chloride. nih.govtandfonline.comtandfonline.com These studies meticulously characterize the resulting compounds using a suite of analytical techniques, including FT-IR, multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn), and single-crystal X-ray diffraction. tandfonline.comtandfonline.com The structural elucidation of these complexes is crucial for understanding their chemical properties and potential applications. For instance, the coordination geometry around the tin atom, which can vary from tetrahedral to trigonal bipyramidal, significantly influences the compound's reactivity and biological activity. tandfonline.comtandfonline.com

A significant area of emerging research is the investigation of the biological activities of trimethyltin compounds. Studies have explored their potential as antimicrobial and anticancer agents. ijpras.comnih.gov For example, novel trimethyltin(IV) complexes have been synthesized and evaluated for their in vitro anticancer activity against various human cell lines, with research delving into the mechanisms of action, such as the induction of apoptosis. nih.govtandfonline.com The interaction of these compounds with biological macromolecules like DNA is also an active area of investigation. tandfonline.com

Furthermore, the environmental and biological speciation of trimethyltin(IV) in aqueous systems is a topic of ongoing research. rsc.org Studies have investigated the hydrolysis of trimethyltin(IV) and its complex formation with various ligands, including those of environmental and biological relevance, to understand its behavior and fate in natural waters. rsc.org

The following tables present a selection of research findings on the characterization and biological activity of trimethyltin derivatives, providing insights into the types of data generated in contemporary academic studies.

Table 1: Selected ¹¹⁹Sn NMR Spectroscopic Data for Trimethyltin(IV) Derivatives

| Compound | Solvent | ¹¹⁹Sn Chemical Shift (δ, ppm) | Coordination Geometry | Reference |

| Trimethylstannyl 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoate | DMSO-d₆ | -306.5 | Not Specified | |

| Trimethyltin(IV) carboxylates (general) | Not Specified | Not Specified | Four and five-coordinate | tandfonline.com |

| Triorganotin(IV) carboxylate (C1) | Not Specified | Not Specified | Tetrahedral (in solution) | tandfonline.com |

| Trimethyltin(IV) complex with 3-(4-methyl-2-oxoquinolin-1(2H)-yl)propanoate | Not Specified | Not Specified | Tetrahedral (in non-polar solution) | nih.gov |

This table is for illustrative purposes and includes data for various trimethyltin derivatives to highlight the characterization methods used in the field.

Table 2: Investigated Biological Activities of Trimethyltin Compounds

| Compound/Derivative | Biological Activity Investigated | Model System | Key Finding | Reference |

| Trimethyltin(IV) complex with 3-(4-methyl-2-oxoquinolin-1(2H)-yl)propanoate | Anticancer | Human melanoma A375 cells | Induces autophagic cell death | nih.gov |

| Trimethyltin chloride | Cytotoxicity | Human hepatoma G2 (HepG2) cells | Induces apoptosis and necrosis | mdpi.com |

| Trimethyltin(IV) carboxylate (compound 6) | Antibacterial | K. pneumoniae | Good antibacterial activity | tandfonline.com |

| Trimethyltin(IV) carboxylates (compounds 1 & 2) | Antidiabetic, Protein kinase inhibition | In vitro assays | Moderate inhibitory effects | tandfonline.com |

| Trimethyltin | Neurotoxicity | Mice | Induces hippocampal neurodegeneration | acs.org |

This table showcases the diverse biological research conducted on trimethyltin compounds, providing context for the potential areas of investigation for Trimethyltin(IV) sulphate.

Properties

CAS No. |

63869-87-4 |

|---|---|

Molecular Formula |

C3H10O4SSn |

Molecular Weight |

260.89 g/mol |

IUPAC Name |

trimethylstannyl hydrogen sulfate |

InChI |

InChI=1S/3CH3.H2O4S.Sn/c;;;1-5(2,3)4;/h3*1H3;(H2,1,2,3,4);/q;;;;+1/p-1 |

InChI Key |

NUMBJEPDYGRUNB-UHFFFAOYSA-M |

Canonical SMILES |

C[Sn](C)(C)OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Direct Synthesis Approaches for Trimethyltin(IV) Sulphate

Direct synthesis of trimethyltin(IV) sulphate is not a widely documented method in readily available chemical literature. Typically, organotin sulphates are prepared through precursor compounds. A plausible, though less common, direct route could involve the reaction of a suitable trimethyltin (B158744) precursor with sulfuric acid or a sulphate salt. For instance, the reaction of trimethyltin hydroxide (B78521) with sulfuric acid would be a direct acid-base neutralization reaction.

Another potential direct method is the oxidation of tin metal in the presence of a methylating agent and a source of sulphate, although this is more complex and less controlled than precursor-based methods. melscience.com The synthesis of tin(II) sulfate (B86663) from tin and sulfuric acid has been studied, suggesting that reactions involving elemental tin are feasible but may require specific conditions to achieve the desired organometallic product. wu.ac.th

Precursor-Based Synthetic Routes for Trimethyltin Compounds

Precursor-based syntheses are the most common and versatile methods for preparing a wide range of trimethyltin compounds. These routes typically start from readily available and stable trimethyltin derivatives.

Trimethyltin chloride is a cornerstone precursor in organotin chemistry due to its reactivity and stability. ereztech.com It is often used to introduce the trimethylstannyl group ((CH₃)₃Sn-) into various molecules. wikipedia.org

One of the primary methods for preparing trimethyltin chloride itself is the redistribution reaction between tetramethyltin (B1198279) and tin tetrachloride. wikipedia.org This reaction is typically performed at high temperatures without a solvent to simplify purification. wikipedia.org

Key Reactions Starting from Trimethyltin Chloride:

Formation of other Trimethyltin Halides: Trimethyltin bromide can be synthesized via a metathesis reaction of trimethyltin chloride with hydrogen bromide in a non-polar solvent like diethyl ether or hexane.

Synthesis of Organotrimethyltins: Trimethyltin chloride reacts with organolithium or Grignard reagents to form new tin-carbon bonds. wikipedia.org For example, it reacts with vinylmagnesium bromide to produce vinyltrimethylstannane. wikipedia.org

Preparation of Trimethyltin Carboxylates: A widely used method involves the reaction of trimethyltin chloride with the salt of a carboxylic acid, often prepared in situ. nih.govmdpi.com This is a salt metathesis reaction where the chloride is displaced by the carboxylate group. sysrevpharm.org

The following table summarizes a typical synthesis using trimethyltin chloride:

| Reactant 1 | Reactant 2 | Solvent | Product | Typical Yield |

|---|---|---|---|---|

| Trimethyltin Chloride | Potassium salt of a carboxylic acid | Toluene (B28343) | Trimethyltin(IV) carboxylate | High nih.govmdpi.com |

| Trimethyltin Chloride | Sodium trimethylstannane | DME | 2,6-bis(trimethyltin)pyridine (from 2,6-dichloropyridine) | 69% cmu.edu |

Trimethyltin hydroxide and its corresponding oxide are valuable precursors, particularly for reactions involving acidic compounds. Trimethyltin hydroxide can be synthesized by the hydrolysis of trimethyltin chloride. smolecule.com

Key Reactions:

Reaction with Acids: Trimethyltin hydroxide reacts with acids in a straightforward neutralization reaction. For example, its reaction with hydrogen chloride yields trimethyltin chloride and water. wikipedia.org This principle extends to other acids, making it a useful method for preparing various trimethyltin salts.

Ester Hydrolysis: Trimethyltin hydroxide is known for its ability to selectively hydrolyze esters to form carboxylic acids under mild conditions. reddit.com This reactivity highlights its utility as a reagent in complex organic synthesis. nih.gov

Formation of Schiff Base Complexes: It can react with compounds like 2,2-disubstituted benzothiazolines to create trialkyltin derivatives of sulfur-containing Schiff bases.

In the solid state, trimethyltin hydroxide exists as a linear polymer with bridging hydroxyl groups, while in solution, it may form a dimeric structure. researchgate.net

The synthesis of trimethyltin(IV) carboxylates is a well-established area of organotin chemistry, largely due to the potential biological activities of these compounds. sysrevpharm.org The most common synthetic route is the reaction of a trimethyltin halide, typically the chloride, with a carboxylic acid or its corresponding salt. sysrevpharm.org These reactions are often carried out in anhydrous organic solvents like benzene, methanol, or ethanol (B145695) because the starting organotin halides are susceptible to hydrolysis. sysrevpharm.org

The reaction of trimethyltin(IV) chloride with the potassium salt of a carboxylate ligand in a 1:1 molar ratio in toluene is a representative example of this synthetic approach. mdpi.com

Mechanistic Elucidation of Formation Reactions

Understanding the mechanisms of these synthetic reactions is key to controlling the outcome and purity of the products. Spectroscopic methods and kinetic studies are primary tools for this purpose.

Stille Cross-Coupling: For reactions like the Stille coupling, which uses organotin compounds, the mechanism involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from tin to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst. numberanalytics.com

Free Radical Mechanisms: Some reactions involving organotin hydrides proceed via a free-radical mechanism. This can be initiated by ultraviolet irradiation or chemical initiators like azobisisobutyronitrile and is inhibited by radical scavengers. cdnsciencepub.com

Spectroscopic Evidence: The formation of trimethyltin carboxylates can be monitored using FT-IR spectroscopy by observing the disappearance of the strong ν(COOH) absorption and the appearance of new bands corresponding to the asymmetric and symmetric vibrations of the coordinated carboxylate group. mdpi.com

Coordination Geometry: Multinuclear NMR spectroscopy, particularly ¹¹⁹Sn NMR, is invaluable for determining the coordination number and geometry around the tin atom. nih.gov For trimethyltin compounds, ¹¹⁹Sn NMR chemical shifts can distinguish between tetracoordinated (tetrahedral) and pentacoordinated (trigonal bipyramidal) structures. mdpi.com The coupling constants, such as ¹J(¹¹⁹Sn, ¹³C) and ²J(¹¹⁹Sn, ¹H), also provide crucial information about the coordination geometry. nih.govmdpi.com For example, tetracoordinated tetrahedral trimethyltin(IV) compounds typically have ¹J(¹¹⁹Sn, ¹³C) values below 400 Hz, while pentacoordinated compounds show values in the 450–670 Hz range. nih.govmdpi.com

The following table shows representative NMR data for distinguishing coordination geometries:

| Coordination Geometry | ¹J(¹¹⁹Sn, ¹³C) (Hz) | ²J(¹¹⁹Sn, ¹H) (Hz) |

|---|---|---|

| Tetracoordinated (Tetrahedral) | < 400 nih.govmdpi.com | < 59 nih.govmdpi.com |

| Pentacoordinated (Trigonal Bipyramidal) | 450–670 nih.govmdpi.com | 65–80 nih.govmdpi.com |

Optimization Strategies for Synthetic Yield and Purity

Maximizing the yield and purity of trimethyltin compounds requires careful control over reaction conditions and purification methods.

Reagent and Solvent Purity: The use of high-purity reagents and anhydrous solvents is critical, especially since many organotin precursors and products are sensitive to moisture. sysrevpharm.org

Reaction Conditions: Optimizing parameters such as temperature, reaction time, and catalyst choice is essential. numberanalytics.com For industrial-scale synthesis, continuous flow reactors can improve mixing and heat transfer, leading to shorter reaction times and better control. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for certain preparations, such as the formation of trimethyltin hydroxide.

Purification Techniques: The choice of purification method depends on the properties of the product. Common techniques include vacuum distillation or recrystallization from dry solvents to isolate the final compound.

Avoiding Side Reactions: Understanding the reaction mechanism helps in avoiding unwanted side reactions. For example, in the synthesis of stannacycles, controlling the reaction conditions is crucial to prevent the formation of polymeric species. mit.edu

Structural Characterization and Spectroscopic Analysis

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. carleton.educreative-biostructure.com

Single crystal X-ray diffraction analysis provides detailed information on bond lengths, bond angles, and the coordination geometry around the tin atom. carleton.educreative-biostructure.com Studies on related compounds have revealed that the trimethyltin (B158744) cation, [(CH₃)₃Sn]⁺, can adopt different geometries depending on the coordinating anion. For bis(trimethyltin) sulphate dihydrate, X-ray diffraction studies have provided insights into its molecular structure. universityofgalway.ie In many trimethyltin compounds, the tin atom is five-coordinate, exhibiting a distorted trigonal bipyramidal geometry. nih.gov In such structures, the three methyl groups occupy the equatorial positions, while the oxygen atoms from the sulphate groups or water molecules occupy the axial positions.

| Parameter | Typical Value Range |

|---|---|

| Sn-C (equatorial) Bond Length | 2.10 - 2.15 Å |

| Sn-O (axial) Bond Length | 2.20 - 2.40 Å |

| C-Sn-C (equatorial) Bond Angle | ~120° |

| O-Sn-O (axial) Bond Angle | ~180° |

In the solid state, organotin compounds, including trimethyltin(IV) sulphate, often form extended polymeric or supramolecular structures. nih.gov These architectures are typically held together by bridging anions or other intermolecular interactions like hydrogen bonding, especially in hydrated forms.

For instance, the sulphate anion, with its multiple oxygen atoms, can act as a bridging ligand, connecting multiple trimethyltin units to form one-, two-, or three-dimensional polymeric networks. universityofgalway.ie In the case of bis(trimethyltin) sulphate dihydrate, the water molecules can also participate in hydrogen bonding, further stabilizing the crystal lattice. universityofgalway.ie The study of these extended structures is crucial for understanding the solid-state properties of the compound. The polymeric nature of some trimethyltin carboxylates has been confirmed, where the carboxylate group bridges the tin centers. nih.gov A similar bridging role can be anticipated for the sulphate group.

Reactivity Profiles and Applications in Chemical Transformations

Catalytic Roles of Trimethyltin (B158744) Compounds in Chemical Reactions

Organotin compounds, including those containing the trimethyltin moiety, are recognized for their catalytic activity in several classes of chemical reactions. Their utility stems from the nature of the tin-carbon bond and the Lewis acidity of the tin center.

Organotin compounds have found application as catalysts in various polymerization reactions. They can function as catalysts for the formation of polyurethanes, the vulcanization of silicones, and in transesterification reactions. wikipedia.org In the context of radical polymerization, which proceeds via initiation, propagation, and termination steps, organotin compounds can play a role in the initiation phase. wikipedia.org

Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that allows for the synthesis of well-defined polymers. wikipedia.orgcmu.edu This method relies on a transition metal catalyst to reversibly activate and deactivate the growing polymer chains. wikipedia.orgcmu.edu While typically catalyzed by transition metal complexes, the fundamental principles of radical control are an area of broad research. wikipedia.org

The catalytic activity of organotin compounds in polymerization is often associated with their Lewis acidic character, which can activate monomers towards polymerization. The specific kinetics and mechanisms can vary significantly depending on the monomer, solvent, and the specific organotin catalyst used.

Trimethyltin compounds can serve as precursors in the synthesis of other organotin derivatives. Redistribution reactions, also known as Kocheshkov comproportionation, allow for the exchange of organic and halide substituents on a tin center. For instance, a tetraorganotin compound can react with tin tetrachloride to produce triorganotin halides. wikipedia.org

These reactions are fundamental in organotin chemistry for accessing a variety of organotin compounds with different numbers of organic substituents, which in turn exhibit distinct reactivities and applications.

Organometallic Reactions Involving the Trimethyltin Moiety

The trimethyltin group is a key player in a range of organometallic reactions, which are central to modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Transmetalation is a fundamental organometallic reaction involving the transfer of an organic group from one metal to another. amazonaws.com This process is widely used to synthesize a variety of organometallic compounds. Organotrimethyltin compounds can be synthesized via transmetalation from a more electropositive metal, such as lithium or magnesium (in the form of Grignard reagents), to a tin halide. wikipedia.org

The general form of a transmetalation reaction can be represented as: M₁–R + M₂–R' → M₁–R' + M₂–R amazonaws.com

This reaction is a cornerstone for the preparation of many organotin reagents used in subsequent synthetic applications.

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org Trimethylstannyl compounds are often used in these reactions. cmu.edu The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The transmetalation step is often the rate-determining step of the catalytic cycle and involves the transfer of an organic group from the tin atom to the palladium center. unipi.it The rate of transmetalation is influenced by the nature of the organic groups, the ligands on the palladium catalyst, and the reaction conditions. nih.gov The general order of transfer for organic groups from tin is alkynyl > alkenyl > aryl > allyl, benzyl > α-alkoxyalkyl > alkyl. unipi.it

Table 1: Relative Rates of Transmetalation in Stille Coupling for Different Ligands

| Ligand | Relative Rate | Yield (72 h) |

| PPh₃ | 1.0 | 15.2% |

| (2-MeC₆H₄)₃P | 35.2 | >95% |

| AsPh₃ | 1100 | >95% |

| (2-furyl)₃P | 105 | 19% |

Data adapted from a study on the coupling of iodobenzene with vinyltributylstannane, illustrating the significant effect of the phosphine ligand on the reaction rate. It is important to note that this data is for a tributyltin compound, but the general trends are applicable to trimethyltin analogues.

The utility of the Stille reaction is demonstrated by its wide application in the synthesis of complex organic molecules.

The trimethyltin moiety can participate in radical chain reactions. These reactions typically involve three main stages: initiation, propagation, and termination. libretexts.orgprinceton.edu Organotin hydrides, which can be prepared from organotin halides, are common reagents in radical chemistry. gelest.com

In a typical radical chain reaction, a radical initiator generates a radical species, which then reacts with an organotin hydride (like trimethyltin hydride) to produce a stannyl radical. This stannyl radical can then participate in the propagation steps, for example, by abstracting a halogen atom from an organic halide to generate a carbon-centered radical. This new radical can then undergo further reactions, such as cyclization or intermolecular addition, before being quenched by the organotin hydride, regenerating the stannyl radical to continue the chain. princeton.edu

The rates of these radical reactions are crucial for controlling the outcome of the synthesis. "Radical clocks," which are reactions with known rate constants, are often used to determine the rates of other radical reactions. researchgate.netresearchgate.net For example, the rate of a radical cyclization can be competed against a known rate of trapping by an organotin hydride to determine the cyclization rate constant. researchgate.net

Table 2: Selected Rate Constants for Radical Cyclization Reactions

| Radical Reaction | Rate Constant (s⁻¹) at 25 °C |

| 5-exo cyclization of 1-methoxy-6,6-diphenyl-5-hexenyl radical | 3.8 x 10⁷ |

| 6-exo cyclization of 1-methoxy-7,7-diphenyl-6-heptenyl radical | 1.5 x 10⁵ |

This table provides examples of rate constants for radical cyclization reactions, which can be determined using competition kinetics with radical trapping agents like organotin hydrides. researchgate.net

Hydrolytic Stability and Degradation Pathways in Chemical Systems

The trimethyltin cation, the reactive species of trimethyltin sulfate (B86663) in aqueous environments, undergoes hydrolysis to form a series of hydroxo species. cdnsciencepub.com The stability of trimethyltin compounds in aqueous media is significantly influenced by pH. In solution, the trimethyltin(IV) ion, [Sn(CH₃)₃]⁺, can coordinate with water molecules, which can then undergo deprotonation to form hydroxo complexes. cdnsciencepub.comrsc.org

The primary hydrolysis reaction can be represented by the equilibrium: [Sn(CH₃)₃(H₂O)₂]⁺ ⇌ [Sn(CH₃)₃(H₂O)(OH)] + H⁺

Studies have determined the hydrolysis constants for trimethyltin(IV) ions, which quantify the formation of these hydroxo species in aqueous solutions. cdnsciencepub.comcdnsciencepub.com The speciation of trimethyltin(IV) in water is crucial for understanding its reactivity and environmental fate. cdnsciencepub.com

Degradation of trimethyltin compounds can occur through both biotic and abiotic pathways. nih.gov One studied abiotic degradation pathway involves the use of iron nanoparticles (FeNPs). nih.gov In this process, trimethyltin (TMeT) in landfill leachate was subjected to treatment with different types of FeNPs, including zero-valent iron (nZVI), FeO, and Fe₃O₄. nih.gov At a pH of 8, adsorption of TMeT to the nanoparticles was the predominant process, whereas at a pH of 3, degradation was provoked by hydroxyl radicals generated through a Fenton-type reaction. nih.gov However, the removal of TMeT through this method was less effective compared to the removal of tributyltin (TBT), with about 40% of TMeT being removed after sequential treatment with nZVI. nih.gov

Table 1: Hydrolysis Products of Trimethyltin(IV) Ion in Aqueous Solution

| Precursor Ion | Hydrolysis Product | Chemical Formula |

|---|---|---|

| Trimethyltin(IV) | Trimethyltin Hydroxide (B78521) | (CH₃)₃SnOH |

| Trimethyltin(IV) | Diaquahydroxotrimethyltin(IV) | [(CH₃)₃Sn(H₂O)(OH)] |

Ligand Exchange and Derivatization Reactions in Synthetic Chemistry

Ligand exchange, or substitution, is a fundamental reaction for organotin compounds, where one ligand is replaced by another. chemguide.co.uk The trimethyltin(IV) cation, often sourced from compounds like trimethyltin chloride or sulfate, readily participates in these reactions. rsc.orgwikipedia.org In aqueous solutions, the trimethyltin cation exists as a hydrated species, such as [Sn(CH₃)₃(H₂O)₂]⁺, and complex formation involves the substitution of the coordinated water molecules. rsc.orgtandfonline.com

The trimethyltin moiety can form stable complexes with a wide variety of ligands containing donor atoms like oxygen, nitrogen, and sulfur. rsc.org Potentiometric studies have been used to determine the stability constants of trimethyltin(IV) complexes with various biologically relevant ligands, including amino acids, carboxylic acids, and nucleotides. rsc.orgtandfonline.com For example, it has been shown to interact with glycine, aspartic acid, histidine, cysteine, and adenosine (B11128) 5'-monophosphate. rsc.org The formation of these complexes is a key aspect of its chemical behavior and reactivity.

Derivatization reactions involving the trimethyltin group are valuable in organic synthesis. Trimethyltin compounds, such as trimethyltin chloride, serve as precursors for introducing the trimethylstannyl group ((CH₃)₃Sn-) onto other organic molecules. wikipedia.org These reactions often involve the reaction of the trimethyltin compound with organolithium or Grignard reagents. wikipedia.org

Examples of derivatization reactions include:

The formation of vinyltrimethylstannane: CH₂=CHMgBr + (CH₃)₃SnCl → (CH₃)₃SnCH=CH₂ + MgBrCl wikipedia.org

The synthesis of indenyltrimethylstannane: LiC₉H₇ + (CH₃)₃SnCl → (CH₃)₃SnC₉H₇ + LiCl wikipedia.org

These organotin derivatives are useful intermediates in organic synthesis, particularly in cross-coupling reactions and radical chain reactions. wikipedia.org While these examples often use trimethyltin chloride, trimethyltin sulfate can be expected to undergo similar reactivity in solution, where the trimethyltin cation is the active species.

Table 2: Examples of Ligands Investigated for Complexation with Trimethyltin(IV)

| Ligand Class | Specific Examples |

|---|---|

| Carboxylic Acids | Acetic acid, Oxalic acid, Citric acid |

| Amino Acids | Glycine, Aspartic acid, Histidine, Cysteine |

| Sulfur-containing Ligands | 2-Aminoethanethiol, Penicillamine |

| Nitrogen-containing Ligands | Pyridine (B92270), 2,2′-Bipyridyl |

Environmental Chemistry and Biogeochemical Cycling of Trimethyltin Species

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation of organotin compounds involves the breaking of the tin-carbon bond through non-biological pathways. cdc.gov Ultraviolet (UV) irradiation and chemical cleavage are key mechanisms in this process. cdc.gov

Hydrolytic Cleavage of Tin-Carbon Bonds

The cleavage of the tin-carbon bond through hydrolysis is not considered a significant environmental fate process under typical environmental conditions. cdc.gov While organotin compounds like trimethyltin (B158744) chloride are susceptible to hydrolysis, this generally involves the exchange of the anionic group (e.g., chloride) with a hydroxyl group in aqueous solutions, rather than the breaking of the more stable tin-carbon bond. nih.govgelest.com The carbon-tin bond is relatively non-polar and stable in the presence of water. gelest.com In aqueous solutions, trimethyltin compounds exist as a mixture of the hydrated trimethyltin cation and trimethyltin hydroxide (B78521), with the equilibrium depending on the pH. nih.gov

Photodegradation Pathways and Kinetics

Photodegradation, or the breakdown of compounds by light, is a significant abiotic pathway for the degradation of organotin compounds in aquatic environments. cdc.gov This process involves the cleavage of the tin-carbon bond by UV irradiation. cdc.gov

The photodegradation of methyltin compounds like monomethyltin trichloride (B1173362) (MMT), dimethyltin (B1205294) dichloride (DMT), and trimethyltin chloride (TMT) has been demonstrated. sigmaaldrich.comdcu.ie In surface waters, photolysis can be a more dominant degradation process than biodegradation, especially in clear water. cdc.gov The half-life of organotins like tributyltin in seawater can range from a few days in the summer to several months in the winter, influenced by factors like light intensity and water clarity. cdc.gov While specific kinetic data for trimethyltin sulfate (B86663) is limited, the general principles of organotin photodegradation suggest it would be susceptible to this process, leading to the sequential loss of methyl groups and eventual formation of inorganic tin. inchem.org

Biotic Transformations and Biomethylation Processes

Biotic processes, driven by microorganisms, play a crucial role in both the degradation and formation of methyltin compounds in the environment. cdc.govdiva-portal.org

Microbial Degradation and Methylation of Inorganic Tin to Methyltins

Microorganisms are capable of both degrading organotin compounds and methylating inorganic tin. cdc.gov The degradation involves the sequential removal of alkyl groups. dcu.ie For instance, certain bacteria can degrade tributyltin to dibutyltin (B87310) and subsequently to monobutyltin (B1198712) and inorganic tin. nih.gov

Conversely, and of significant environmental relevance, is the biomethylation of inorganic tin. cdc.govnih.gov This process, primarily carried out by bacteria, transforms inorganic tin into methyltin species, including monomethyltin (MMT), dimethyltin (DMT), and trimethyltin (TMT). researchgate.netresearchgate.net This transformation is significant because methylation can increase the toxicity of tin. tandfonline.com

Sulfate-reducing bacteria in anaerobic sediments have been identified as key players in the methylation of inorganic tin. nih.govresearchgate.netnih.gov Studies have shown that in oxygen-free sediment slurries, inorganic tin is methylated, with monomethyltin often being the primary product, followed by dimethyltin. researchgate.netnih.gov The process is considered to be biologically catalyzed as it does not occur in autoclaved (sterilized) sediments. nih.gov Besides sulfate-reducing bacteria, other bacteria like Pseudomonas sp. have also been shown to methylate inorganic tin. nih.gov The formation of fully substituted and volatile tetramethyltin (B1198279) can also occur, potentially leading to the mobilization of tin from sediments into the water column and atmosphere. cdc.gov

Factors Influencing Biomethylation (e.g., Humic Substances)

Several environmental factors can influence the rate and extent of tin biomethylation. The process is known to occur under both anaerobic and aerobic conditions, though it is often more significant in anoxic environments like sediments. researchgate.netjournals.co.za

Humic and fulvic acids, which are components of natural organic matter, are known to affect methylation processes. tandfonline.comvliz.be They can act as methyl donors, facilitating the methylation of tin. vliz.be The organic content of sediment has been positively correlated with the methylation of tin, suggesting that environments rich in organic matter provide favorable conditions for this transformation. inchem.org The availability of methyl donors, such as methylcobalamin (B1676134) and methyl iodide, is also a critical factor. nih.govtandfonline.com

Environmental Transport, Distribution, and Speciation of Methyltin Compounds

The transport and distribution of methyltin compounds in the environment are influenced by their chemical properties (speciation) and their interactions with environmental matrices. inchem.orgcore.ac.uk Methyltin compounds can be found in water, sediment, and biota. cdc.govcanada.ca

The speciation of organotin compounds, including trimethyltin, is pH-dependent. cdc.gov In aqueous solutions, they can exist as cationic species, hydroxides, or chloro-species, depending on the pH and chloride concentration. cdc.govnih.gov This speciation affects their solubility, mobility, and bioavailability. diva-portal.org

Methyltins are generally more water-soluble and less likely to partition to sediments compared to longer-chain alkyltins like butyltins. inchem.orgcanada.ca However, they can still bind to suspended particulate matter and clay minerals, which facilitates their transport and deposition in sediments. cdc.govinchem.org Sediments often act as a sink for organotin compounds, but they can also be a source through methylation processes that can lead to the formation of more mobile or volatile species. cdc.govcanada.ca The detection of mixed butyl-methyltin compounds in estuaries suggests that natural alkylation processes can affect anthropogenic tin derivatives, leading to the formation of volatile compounds that can be exchanged between sediment, water, and the atmosphere. vliz.be

Adsorption and Desorption Phenomena on Particulate Matter and Sediments

The interaction of trimethyltin (TMT) with solid phases such as suspended particulate matter and bottom sediments is a critical factor governing its transport, bioavailability, and persistence in aquatic environments. Unlike more hydrophobic organotins such as tributyltin (TBT), trimethyltin generally exhibits weaker adsorption to environmental solids, leading to its predominance in the dissolved phase in water bodies.

Research indicates that the adsorption of trimethyltin onto sediments and soils is not a dominant environmental fate process. nih.gov Studies simulating estuarine conditions, with varying concentrations of sodium chloride, fulvic acid, and hydrous iron oxides, demonstrated that only 15% to 28% of trimethyltin chloride was removed from the water column, suggesting it largely remains dissolved. nih.gov The affinity for adsorption can be quantified using the Freundlich isotherm, which relates the concentration of a solute on the surface of an adsorbent to the concentration of the solute in the liquid with which it is in contact.

The Freundlich equation is expressed as:

where:

x/m is the mass of adsorbate per mass of adsorbent.

C_eq is the equilibrium concentration of the adsorbate in solution.

K and 1/n are empirical constants, where K is the Freundlich capacity factor and 1/n is the adsorption intensity. wikipedia.org

For trimethyltin, specific Freundlich parameters have been determined, underscoring its limited adsorption potential. nih.gov

Table 1: Freundlich Adsorption Isotherm Constants for Trimethyltin on Sediment

| Parameter | Value | Reference |

|---|---|---|

| log K | 0.69 | nih.gov |

| 1/n | 0.764 | nih.gov |

Source: Hazardous Substances Data Bank (HSDB). nih.gov These parameters suggest a low capacity for trimethyltin to adsorb to sediment particles.

Attempts to remove trimethyltin from aqueous solutions using various adsorbent materials have further confirmed its low adsorption affinity. For instance, the use of nanozerovalent iron resulted in the adsorption of only about 20% of the TMT present in a solution. researchgate.net Similarly, biochar derived from palm oil mill sludge showed minimal adsorption capacity for TMT, recorded at 3.3 mg/g. researchgate.net

Table 2: Adsorption and Desorption Percentages of Trimethyltin on Various Materials

| Material | Process | Percentage (%) | Reference |

|---|---|---|---|

| Simulated Estuarine Particulates | Adsorption (Removal) | 15 - 28 | nih.gov |

| Nanozerovalent Iron | Adsorption | ~20 | researchgate.net |

| Soil | Desorption | 2 - 12 | geo-leo.de |

This table summarizes the limited extent to which trimethyltin is adsorbed by and the degree to which it is released from various environmental matrices.

Analysis of Transformation Products in Aquatic and Sediment Matrices

The transformation of trimethyltin in the environment is a key aspect of its biogeochemical cycle, involving both degradation and formation processes. The degradation of organotin compounds typically proceeds via the sequential cleavage of the tin-carbon bonds, a process known as dealkylation. ccme.cacdc.gov For trimethyltin, this results in the formation of less methylated and generally less toxic substances.

The primary degradation pathway for trimethyltin (TMT) is: Trimethyltin (TMT) → Dimethyltin (DMT) → Monomethyltin (MMT) → Inorganic Tin (Sn) ccme.cacdc.govcanada.ca

This degradation can be driven by both abiotic and biotic factors. neptjournal.comresearchgate.net Abiotic degradation, particularly photolysis (degradation by sunlight), is considered a rapid route for organotin breakdown in the water column. neptjournal.com Biotic degradation, mediated by microorganisms, is also a significant pathway for the removal of organotins in aquatic environments. researchgate.net However, the rate of degradation is substantially slower in sediments, where the compounds are more protected from light and microbial activity may be different, leading to longer persistence. cdc.govpublications.gc.ca For example, studies in the upper Yangtze River Estuary have detected dimethyltin (DMT) in water samples, identifying it as a degradation product of TMT. frontiersin.org

Conversely, the biogeochemical cycling of tin is not unidirectional. Inorganic tin can be methylated in the environment to form methyltin compounds, including trimethyltin itself. cdc.gov This process, known as biomethylation, can be carried out by various microorganisms, particularly under anaerobic (oxygen-free) conditions. researchgate.netdcu.ie Studies have demonstrated that sulfate-reducing bacteria isolated from anoxic estuarine sediments can methylate inorganic tin, producing monomethyltin and dimethyltin. researchgate.net Further stepwise alkylation can lead to the formation of trimethyltin. researchgate.net Research on landfill leachates also confirmed the biomethylation of inorganic tin (both Sn(II) and Sn(IV)) into monomethyltin (MMeT), dimethyltin (DMeT), and subsequently trimethyltin (TMeT). researchgate.net This methylation process means that TMT can be present in environments even without direct anthropogenic input, formed naturally from inorganic tin precursors. cdc.gov

Table 3: Transformation Products in the Biogeochemical Cycle of Trimethyltin

| Process | Parent Compound | Identified Transformation Products | Environment/Matrix | Reference |

|---|---|---|---|---|

| Degradation (Dealkylation) | Trimethyltin (TMT) | Dimethyltin (DMT), Monomethyltin (MMT), Inorganic Tin | Aquatic Systems | ccme.cacdc.govcanada.cafrontiersin.org |

| Formation (Biomethylation) | Inorganic Tin (Sn(II), Sn(IV)) | Monomethyltin (MMT), Dimethyltin (DMT), Trimethyltin (TMT) | Anoxic Sediments, Landfill Leachate | researchgate.netresearchgate.net |

This table outlines the key transformation pathways for trimethyltin, showing both its degradation into simpler tin compounds and its formation from inorganic tin through biomethylation.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular structures and determining their stability. usd.edu The process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable geometry. For these calculations, a combination of a functional (e.g., B3LYP, BP86) and a basis set (e.g., 6-31G*, 6-311+G**) is chosen to approximate the complex interactions within the molecule. mdpi.com

In the case of trimethyltin(IV) compounds, the geometry around the central tin atom is highly dependent on the coordination of the anionic ligand. For trimethyltin (B158744) sulphate, where the sulphate ion can act as a bidentate or bridging ligand, a five-coordinated structure around the tin atom is expected. This typically results in a distorted trigonal bipyramidal geometry, a common motif for such organotin(IV) compounds. nih.gov DFT calculations can predict the key structural parameters, including bond lengths and angles, that define this geometry. For instance, the C-Sn-C angles in related five-coordinate trimethyltin carboxylates are found to be in the range of 117-122°. nih.gov

The stability of the compound can be assessed by calculating interaction energies. For example, DFT can quantify the stabilization energy resulting from the coordination of the sulphate ion to the trimethyltin(IV) cation. mdpi.com Analysis of the natural bond orbitals (NBO) can further reveal the nature of the donor-acceptor interactions, such as those between the lone pairs of the sulphate oxygens and the empty orbitals of the tin atom, which are crucial for the stability of the complex. mdpi.com

Table 1: Predicted Molecular Geometry Parameters for Trimethyltin Sulphate using DFT Note: These are representative values based on calculations for analogous trimethyltin(IV) compounds.

| Parameter | Predicted Value |

|---|---|

| Sn-C Bond Length | ~2.15 Å |

| Sn-O Bond Length | ~2.20 - 2.40 Å |

| C-Sn-C Angle | ~118° |

| O-Sn-O Angle | ~55° (bidentate) |

| C-Sn-O Angle | ~90° (axial-equatorial) |

Quantum chemical calculations are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) implemented within a DFT framework are commonly used to compute the magnetic shielding tensors for nuclei such as ¹H, ¹³C, and ¹¹⁹Sn. nih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). While DFT methods provide reasonably accurate predictions, with root mean square errors for ¹H shifts often in the 0.2–0.4 ppm range, calculated values can sometimes be systematically overestimated and may require linear regression correction for a more precise comparison with experimental data. mdpi.commdpi.com Machine learning approaches, trained on large datasets of experimental and calculated shifts, are also emerging as faster and highly accurate alternatives. mdpi.comnih.gov

Table 2: Comparison of Hypothetical Experimental and Predicted NMR Chemical Shifts (in ppm) for Trimethyltin Sulphate Note: Predicted values are illustrative of typical DFT (GIAO) calculation outcomes.

| Nucleus | Assignment | Experimental δ (ppm) | Predicted δ (ppm) |

|---|---|---|---|

| ¹H | Sn-CH ₃ | 0.85 | 0.92 |

| ¹³C | Sn-C H₃ | -2.5 | -2.1 |

| ¹¹⁹Sn | (CH ₃)₃Sn | 150.0 | 158.5 |

UV/Vis Spectra: The electronic absorption spectra of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. hereon.de The results provide the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com By comparing the computed spectrum with the experimental one, researchers can assign specific electronic transitions (e.g., n → π* or π → π*) to the observed absorption bands. mdpi.comnumberanalytics.com

Molecular Modeling and Dynamics Simulations

While quantum mechanics focuses on electronic structure, molecular modeling and dynamics simulations explore the behavior of molecules on a larger scale, including their interactions with other molecules and their dynamic movements over time.

The biological activity and toxicity of organotin compounds are rooted in their interactions with biomolecules. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are employed to investigate these interactions. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, the trimethyltin moiety) when it binds to a target protein to form a stable complex. mdpi.com Docking algorithms sample a large number of possible conformations and positions of the ligand within the protein's binding site, scoring them based on factors like electrostatic and van der Waals interactions. The result is a predicted binding mode and an estimated binding affinity, which quantifies the strength of the interaction. nih.gov For example, docking simulations could be used to study the interaction of trimethyltin sulphate with serum albumin, a key transport protein. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic stability of the predicted protein-ligand complex. nih.gov By applying the principles of classical mechanics, MD simulates the movement of every atom in the system over time, providing a detailed view of the complex's behavior in a simulated aqueous environment. These simulations can confirm the stability of the binding mode, reveal conformational changes in the protein or ligand upon binding, and provide a more refined calculation of the binding free energy. nih.gov

Analysis of Electronic Structure (HOMO, LUMO, Band Gap Energies)

The electronic structure of a molecule is key to its reactivity and optical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of this investigation. ijcce.ac.ir

The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to donate electrons (its nucleophilicity). kg.ac.rs The LUMO is the orbital that most readily accepts an electron, relating to its ability to act as an electrophile. kg.ac.rs The energy difference between these two orbitals is known as the HOMO-LUMO energy gap. mdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive. DFT calculations are the standard method for determining the energies of these orbitals and the resulting energy gap. nih.gov This calculated electronic gap is also related to the optical band gap that can be estimated from the onset of the absorption edge in the UV-Vis spectrum. instanano.comsci-hub.se

Table 3: Predicted Electronic Properties of Trimethyltin Sulphate from DFT Calculations

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.5 | Related to Ionization Potential |

| LUMO Energy | -0.5 | Related to Electron Affinity |

| HOMO-LUMO Gap | 7.0 | Indicates high kinetic stability |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. numberanalytics.comscielo.br By mapping the potential energy surface of a reaction, researchers can understand how reactants are converted into products, which is often a complex process involving transient intermediates and high-energy transition states. rsc.org

For a reaction involving trimethyltin sulphate, computational chemists would use DFT to:

Optimize Geometries: Calculate the lowest-energy structures of the reactants, products, and any proposed intermediates. rsc.org

Locate Transition States: Identify the transition state (TS) structure for each step of the reaction. A TS is an energy maximum along the reaction coordinate but an energy minimum in all other directions, representing the energetic bottleneck of a reaction step. nih.gov

Calculate Activation Energies: Determine the energy difference between the reactants and the transition state. This value, the activation energy, is the primary determinant of the reaction rate. A high activation energy implies a slow reaction, while a low barrier suggests a fast one. rsc.org

Trace Reaction Pathways: By connecting the reactants, transition states, and products, a complete energy profile for the proposed reaction pathway can be constructed. This allows for the comparison of different possible mechanisms to determine the most energetically favorable route. nih.gov

This approach provides a molecular-level understanding of reactivity, selectivity, and kinetics that is often inaccessible through experimental means alone. rsc.org

Mechanistic Investigations of Biological Interactions at Cellular and Molecular Levels

Mechanisms of Cell Death Pathways in Response to Trimethyltin (B158744) Exposure

Exposure to trimethyltin (TMT) compounds, including trimethyltin sulphate, triggers distinct and concentration-dependent cell death pathways. The primary modes of cell death observed are apoptosis and necrosis, with a growing body of evidence also pointing to the involvement of autophagy. The specific pathway activated appears to be contingent on the concentration of the TMT compound and the cell type involved.

Induction and Progression of Apoptosis and Necrosis

Research has consistently demonstrated that trimethyltin can induce both apoptotic and necrotic cell death. At lower concentrations, TMT predominantly initiates apoptosis, a programmed and orderly form of cell death. As the concentration increases, a shift towards necrosis, a more chaotic and inflammatory form of cell death, is observed.

In a study on human hepatoma G2 (HepG2) cells, a 24-hour treatment with trimethyltin chloride (TMT) induced both apoptosis and necrosis in a concentration-dependent manner. Significant cell death was noted at concentrations of 32 μM and higher, while DNA damage, a precursor to these processes, was observed at a concentration of 8 μM. acs.org Similarly, in cerebellar granule cells, low concentrations of TMT (0.01–0.1 μM) primarily caused apoptosis, whereas higher concentrations led to necrosis, characterized by the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage. oup.comnih.gov This concentration-dependent switch from apoptosis to necrosis highlights a critical threshold in the cellular response to TMT toxicity.

Concentration-Dependent Effects of Trimethyltin on Cell Viability

| Cell Type | TMT Concentration | Observed Effect | Reference |

|---|---|---|---|

| Human Hepatoma G2 (HepG2) | 8 μM | DNA Damage | acs.org |

| Human Hepatoma G2 (HepG2) | 32 μM and higher | Significant increase in cell death (apoptosis and necrosis) | acs.org |

| Cerebellar Granule Cells | 0.01–0.1 μM | Primarily Apoptosis | oup.comnih.gov |

| Cerebellar Granule Cells | Above 0.1 μM | Primarily Necrosis (LDH release) | oup.com |

| Mouse Pancreatic Islet Tumour Cells (MIN-6) | Low Concentration | Excessive autophagy leading to apoptosis | nih.gov |

| Mouse Pancreatic Islet Tumour Cells (MIN-6) | High Concentration | Increased expression of necrosis-related genes | nih.gov |

Activation of Autophagy Pathways

Autophagy, a cellular process of self-digestion of damaged organelles and proteins, is also activated in response to TMT exposure. Studies suggest that autophagy can have a dual role, acting as a survival mechanism at initial stages or contributing to cell death under prolonged or severe stress.

In rat hippocampus, TMT intoxication led to a significant increase in the ratio of LC3-II/I, a key marker of autophagosome formation, at 3 and 5 days post-treatment. This was followed by a decrease in p62/SQSTM1 levels, a protein degraded during autophagy, at 7 and 14 days, indicating a complete autophagic flux. nih.govresearchgate.net Interestingly, this activation of autophagy occurred just before the onset of apoptosis, suggesting a potential role for autophagy in initiating or modulating the apoptotic process. nih.gov In mouse pancreatic islet tumour cells, low concentrations of TMT induced a large amount of autophagy that, when excessive, activated apoptosis. nih.gov However, at higher concentrations, autophagy appeared to stagnate, and the expression of necrosis-related genes increased. nih.gov This suggests that the cellular context and the level of TMT exposure are critical in determining the ultimate outcome of autophagy activation.

Modulation of Intracellular Signaling Cascades

The cytotoxic effects of trimethyltin are mediated through the disruption of several key intracellular signaling cascades. These include the generation of reactive oxygen species, alterations in protein kinase C activity, and the activation of caspase-dependent mitochondrial apoptosis.

Role of Reactive Oxygen Species (ROS) Generation and Oxidative Stress

A primary mechanism of TMT-induced cellular damage is the generation of reactive oxygen species (ROS), leading to oxidative stress. This imbalance between the production of ROS and the cell's ability to detoxify them results in damage to lipids, proteins, and DNA.

In cerebellar granule cells, TMT exposure increased the generation of cellular ROS. At a concentration of 1.0 μM, ROS levels were significantly elevated to 354 ± 83% of the control. oup.com This oxidative stress was further evidenced by increased levels of malondialdehyde, a marker of lipid peroxidation. nih.gov Studies in BV-2 microglial cells showed that TMT stimulated intracellular ROS generation within 1 hour of treatment. nih.gov The source of this ROS production has been linked to the activation of NADPH oxidase. nih.gov Furthermore, in vivo studies have shown that TMT injection in mice leads to elevated ROS formation rates in the hippocampus and frontal cortex. nih.gov

Trimethyltin-Induced Reactive Oxygen Species (ROS) Generation

| Cell/Tissue Type | TMT Concentration/Dose | Observed ROS Level | Reference |

|---|---|---|---|

| Cerebellar Granule Cells | 1.0 μM | 354 ± 83% of control | oup.com |

| HT22 Cells | Not specified | Increased to 150.24 ± 5.70 compared to control (100 ± 5.64) | mdpi.com |

| BV-2 Microglial Cells | 3 μM | Increase in DCF-fluorescence detected within 1 hour | nih.gov |

| Mouse Hippocampus and Frontal Cortex | 3 mg/kg (in vivo) | Elevated ROS formation rates 48 hours after injection | nih.gov |

Alterations in Protein Kinase C (PKC) Activity

Protein kinase C (PKC), a family of enzymes involved in controlling the function of other proteins, plays a significant role in the signaling pathways affected by TMT. TMT has been shown to induce the translocation and activation of PKC, which contributes to its cytotoxic effects.

In differentiated PC12 cells, treatment with 5-20 μM TMT caused a partial and sustained translocation of PKC from the cytosol to the plasma membrane within 30 minutes, which persisted for 24 hours. nih.govresearchgate.net Inhibition of PKC provided protection against TMT-induced cytotoxicity, confirming its role in the toxic mechanism. nih.gov Furthermore, the activation of PKC by TMT appears to be linked to the generation of oxidative stress, as PKC inhibitors have been shown to prevent TMT-induced ROS generation. nih.gov The mechanism of PKC activation by TMT involves the stimulation of phospholipase C, leading to the production of diacylglycerol, an endogenous activator of PKC. nih.gov

Caspase Activation and Mitochondrial-Dependent Apoptosis

A crucial event in TMT-induced apoptosis is the activation of caspases, a family of protease enzymes that execute the apoptotic program. The activation of these caspases is often linked to the mitochondrial pathway of apoptosis.

Exposure to TMT leads to a concentration-dependent increase in the activity of caspase-3, a key executioner caspase. acs.org In HepG2 cells, significant increases in caspase-3 activity were observed at TMT concentrations of 16 μM, 32 μM, and 64 μM. acs.org In a murine model, TMT exposure was shown to increase caspase-3 activation by 2.3 to 4.1-fold. This activation of caspase-3 is a downstream consequence of mitochondrial dysfunction. TMT induces the release of cytochrome c from the mitochondria into the cytosol. acs.orgunicatt.it This release is a critical step in the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase in the mitochondrial pathway, leading to the subsequent activation of caspase-3. The release of cytochrome c is regulated by the Bcl-2 family of proteins, with TMT shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. jst.go.jp

Influence on p53-Dependent Transcriptional Activity

Specifically, research has demonstrated that TMT can induce the luciferase activity of reporters for p21 and PUMA (p53 upregulated modulator of apoptosis), both of which are key downstream targets of p53. acs.org The induction of these genes suggests an increase in p53-dependent transcriptional activity. acs.org This activation occurs without a corresponding increase in the abundance of the p53 protein, pointing towards a mechanism involving the modulation of p53's ability to transactivate its target genes rather than its synthesis. acs.org The regulation of p53's transcriptional activity is complex and can be influenced by post-translational modifications such as phosphorylation and acetylation, which may be the mechanism through which TMT exerts its effects. acs.org The activation of the p21 gene is often associated with DNA damage response, leading to cell cycle arrest to allow for DNA repair, while the induction of PUMA is directly linked to the initiation of apoptosis through the mitochondrial pathway. acs.org

Inhibition of Na+/K+-ATPase Activity

A significant molecular effect of trimethyltin is the inhibition of Na+/K+-ATPase activity. This enzyme, also known as the sodium-potassium pump, is essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, which is crucial for numerous cellular functions, including nerve impulse transmission and maintenance of the resting membrane potential. cvphysiology.com

In studies using mice models, administration of TMT led to a dose- and time-dependent decrease in both the activity and the expression of Na+/K+-ATPase in myocardial tissue. nih.gov This inhibition is mechanistically linked to observed physiological effects such as bradycardia (slow heart rate). nih.gov The disruption of the Na+/K+ pump by TMT leads to an accumulation of intracellular Na+ and a decrease in intracellular K+, causing depolarization of the resting membrane potential. cvphysiology.com This ionic imbalance can trigger apoptosis in myocardial cells, as evidenced by changes in the expression of apoptosis-related proteins like Bax and Bcl-2. nih.gov Furthermore, TMT has been shown to inhibit a related ion pump, H+/K+-ATPase, in renal intercalated cells, leading to increased potassium leakage from the kidney. nih.gov

| Enzyme | Effect of Trimethyltin | Observed Consequence | Reference |

| Na+/K+-ATPase | Inhibition of activity and expression | Bradycardia, Myocardial apoptosis | nih.gov |

| H+/K+-ATPase | Inhibition of activity | Increased renal potassium excretion, Hypokalemia | nih.gov |

Interactions with Cellular Biomolecules and Organelles

Trimethyltin interacts with various essential cellular components, leading to significant functional and structural damage.

Studies on Protein Binding Affinity and Conformational Changes

The biological activity and toxicity of trimethyltin compounds are related to their ability to bind to cellular proteins. nih.gov The binding of compounds to transport proteins in the blood, such as serum albumin, is a critical determinant of their distribution, metabolism, and toxicity. nih.govmdpi.com Studies on trimethyltin(IV) complexes have utilized spectrofluorometric titration to determine their binding affinity towards bovine serum albumin (BSA). nih.govmdpi.com These interactions can alter the secondary structure of the protein, which in turn influences its function. nih.gov The binding is often investigated by monitoring the fluorescence emission of tryptophan residues within the protein, as changes in their environment upon ligand binding affect the fluorescence intensity. nih.govmdpi.com Glycosaminoglycans, which are often sulfated, bind to proteins primarily through electrostatic interactions between their negatively charged groups and positively charged amino acids on the protein surface. nih.gov While the primary toxic moiety is the trimethyltin cation, interactions involving the sulphate counter-ion could potentially occur.

Mechanisms of DNA Damage and Genotoxicity

Trimethyltin is a genotoxic agent that induces damage to cellular genetic material. acs.org Exposure of cells to TMT results in significant DNA damage, including the formation of strand breaks. acs.orgnih.gov In human HepG2 cells, TMT treatment led to a concentration-dependent increase in DNA damage. acs.org This DNA damage is a key trigger for the p53-p21 pathway, which can lead to cell cycle arrest and apoptosis. acs.org Genotoxicity can manifest as base substitutions, deletions, insertions, and larger chromosomal aberrations. sciencebeingjournal.com The mechanisms underlying TMT's genotoxicity are linked to the induction of oxidative stress. oup.com Similar to other metalloids, it is also possible that TMT may potentiate DNA damage by inhibiting DNA repair mechanisms, a phenomenon observed with arsenic, which can repress the expression of genes encoding DNA repair enzymes. nih.gov

Effects on Mitochondrial Function and Bioenergetics

Mitochondria are primary targets of trimethyltin toxicity. acs.orgdntb.gov.ua TMT exposure disrupts mitochondrial function and cellular bioenergetics, which is central to its cytotoxic effects. A key event in TMT-induced apoptosis is the release of cytochrome c from the mitochondria into the cytosol. acs.org This release is often mediated by the Bcl-2 family of proteins, including the pro-apoptotic protein Bax and the apoptosis modulator PUMA, which translocate to the mitochondria. acs.org

Furthermore, triorganotins, including TMT, have been reported to inhibit the mitochondrial inner membrane anion channel. dntb.gov.ua The disruption of mitochondrial integrity and function leads to a failure in cellular energy production (bioenergetic failure) and the activation of caspase cascades, ultimately resulting in programmed cell death. acs.orgfrontiersin.org Dysfunctional mitochondria are unable to supply the necessary energy to high-demand tissues like the brain, contributing significantly to TMT's neurotoxicity. cam.ac.uk

Neurological and Immunological Mechanisms at a Molecular Level

Trimethyltin is a well-established neurotoxin and immunotoxin that triggers a cascade of molecular events in the nervous and immune systems. acs.orgnih.gov

Neurological Mechanisms: At the molecular level, TMT-induced neurodegeneration, particularly in the hippocampus, involves several interconnected pathways. nih.gov A primary mechanism is the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS) that damage neurons. oup.comnih.gov TMT's neurotoxicity is also linked to excitotoxicity, a process where excessive activation of glutamate (B1630785) receptors leads to neuronal damage. oup.com This can be caused by TMT-induced release of the neurotransmitter glutamate and a reduction in its uptake. oup.com

The cellular response to TMT involves the activation of various stress-related kinases, such as c-Jun N-terminal kinase (JNK) and protein kinase C (PKC), as well as transcription factors like NF-κB. researchgate.net These signaling pathways culminate in neuronal apoptosis, which is characterized by the activation of caspase-3. acs.orgnih.gov Autophagy, a cellular process for degrading damaged organelles, is also activated in neurons following TMT intoxication, occurring just before the onset of apoptosis. nih.gov

| Molecular Mechanism | Affected System | Key Molecular Players/Events | Reference |

| Oxidative Stress | Nervous System | Reactive Oxygen Species (ROS) | oup.comnih.gov |

| Excitotoxicity | Nervous System | Glutamate receptors, Glutamate | oup.com |

| Kinase/Transcription Factor Activation | Nervous System | JNK, PKC, NF-κB | researchgate.net |

| Apoptosis | Nervous & Myocardial Systems | Caspase-3, Bax, Bcl-2 | acs.orgnih.govnih.gov |

| Autophagy | Nervous System | LC3, p62 | nih.gov |

| Inflammatory Response | Nervous & Immune Systems | Microglia, NLRP3 inflammasome, Cytokines | dntb.gov.uanih.govmdpi.com |

| Altered Cell Cycle | Immune System | Lymphocytes | acs.org |

Mechanisms Underlying Neuronal Degeneration and Neurogenesis Modulation

Trimethyltin (TMT), a potent neurotoxicant, triggers selective neuronal degeneration, particularly within the hippocampus. nih.gov The mechanisms driving this neuronal damage are multifaceted, involving both apoptotic and necrotic pathways, oxidative stress, and alterations in neurogenesis.

In cerebellar granule cells, lower concentrations of TMT tend to induce apoptosis, a form of programmed cell death. This process is linked to the generation of reactive oxygen species (ROS), including nitric oxide (NO) and hydrogen peroxide (H₂O₂). oup.com The production of these damaging molecules is associated with the activation of protein kinase C (PKC) and metabotropic glutamate receptors. oup.com Specifically, the sustained activation of PKC is mediated by a G-protein coupled receptor and can be blocked by inhibitors of these glutamate receptors. oup.com

Higher concentrations of TMT, however, are more likely to cause necrosis, a more chaotic form of cell death. oup.com This necrotic cell death in cerebellar granule cells involves both NMDA and non-NMDA glutamate receptors, suggesting a role for excitotoxicity. oup.com TMT can exacerbate this by causing the release of endogenous glutamate and reducing its uptake, leading to excessive stimulation of these receptors. oup.com

The apoptotic process induced by TMT involves the activation of key executioner proteins. Studies have shown that TMT treatment leads to the activation of caspase-3, a central player in the apoptotic cascade, in hippocampal neurons. acs.orgmdpi.com This activation is part of the intrinsic mitochondrial pathway of apoptosis, which also involves an increased expression of the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria. acs.org Furthermore, autophagy, a cellular process for degrading damaged components, is activated in the hippocampus of TMT-treated rats, preceding the onset of apoptosis. mdpi.com

TMT also has a significant impact on neurogenesis, the process of generating new neurons. In the mature brain, neurogenesis continues in specific regions, including the subgranular zone of the dentate gyrus in the hippocampus. researchgate.net Following TMT-induced injury and the loss of dentate granule neurons, there is a marked increase in the generation of progenitor cells in this region. researchgate.net However, TMT administered during development can lead to an early reduction in endogenous neurogenesis. nih.gov This is accompanied by changes in the expression of reelin, a protein crucial for neuronal migration and positioning during development. nih.gov

Table 1: Key Molecular Events in TMT-Induced Neuronal Degeneration

| Cellular Process | Key Molecules/Pathways Involved | Outcome | Supporting Evidence |

| Apoptosis | Reactive Oxygen Species (NO, H₂O₂), Protein Kinase C (PKC), Metabotropic Glutamate Receptors, Caspase-3, Bax, Cytochrome c | Programmed cell death of neurons. oup.comacs.orgmdpi.com | TMT increases ROS generation, which is inhibited by L-NAME and catalase. oup.com PKC activation contributes to oxidative stress. oup.com TMT activates caspase-3 and increases Bax expression. acs.org |

| Necrosis | NMDA and non-NMDA Glutamate Receptors | Uncontrolled cell death of neurons. oup.com | Involves both oxidative and non-oxidative components mediated by glutamate receptors. oup.com |

| Autophagy | LC3-II/LC3-I ratio, p62 levels | Activated prior to apoptosis, potentially influencing neuronal loss. mdpi.com | Significant increase in LC3-II/I ratio and decrease in p62 levels observed after TMT treatment. mdpi.com |

| Neurogenesis | Reelin, BrdU-labeled cells | Altered neurogenesis, with initial reduction during development and stimulation after injury in adults. researchgate.netnih.gov | TMT changes the physiological postnatal decrease of reelin expression. nih.gov TMT injury increases the generation of progenitor cells. researchgate.net |

Molecular Pathways of Glial Cell Activation (Microglia, Astrocytes)

The neurotoxicity of trimethyltin (TMT) is not limited to direct neuronal damage; it also involves a significant inflammatory response mediated by glial cells, namely microglia and astrocytes. nih.gov

Microglial Activation:

Microglia, the resident immune cells of the central nervous system, are prominently activated in response to TMT. nih.govnih.gov This activation is a key feature of TMT-induced neuroinflammation and neurodegeneration. oatext.com Studies using the BV-2 murine microglial cell line have shown that TMT directly stimulates these cells. nih.gov

The activation process is initiated by the generation of reactive oxygen species (ROS) through the NADPH oxidase enzyme. nih.govnih.gov This oxidative stress triggers downstream signaling cascades. Specifically, the p38 and JNK mitogen-activated protein kinase (MAPK) pathways are activated. nih.gov The phosphorylation of p38 and JNK, in turn, leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). nih.gov

Activated NF-κB then orchestrates the production and release of pro-inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This is accompanied by an increased expression of the microglial activation marker CD11b. nih.gov The importance of the NADPH oxidase pathway is highlighted by the finding that its inhibition significantly suppresses the entire cascade, from MAPK phosphorylation to the production of inflammatory molecules. nih.govnih.gov

Astrocyte Activation:

Astrocytes, another type of glial cell, are also activated by TMT, a process known as astrogliosis. researchgate.netmdpi.com This activation can be triggered directly by TMT or indirectly through signals from microglia. researchgate.net In some contexts, astrocytes appear to play a role in initiating microglial activation. researchgate.net

Following TMT exposure, astrocytes undergo morphological changes, transforming into a reactive state characterized by the upregulation of glial fibrillary acidic protein (GFAP). researchgate.netnih.gov Reactive astrocytes contribute to the inflammatory environment by producing various signaling molecules. At later stages of TMT-induced neurodegeneration, reactive astrocytes show induction of complement component C3, inducible nitric oxide synthase (iNOS), NF-κB, and pro-inflammatory cytokines. tandfonline.com They also exhibit altered expression of purinergic receptors, such as adenosine (B11128) A₁ and A₂A receptors and the P2Y₁ receptor. tandfonline.com

Table 2: Molecular Pathways in TMT-Induced Glial Activation

| Glial Cell Type | Initiating Event | Key Signaling Pathways | Pro-inflammatory Mediators Released | References |

| Microglia | ROS generation via NADPH oxidase | p38 and JNK MAPKs, NF-κB | Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α) | nih.govnih.gov |

| Astrocytes | Direct TMT exposure and/or signals from microglia | NF-κB, Purinergic signaling (A₁, A₂A, P2Y₁) | Complement component C3, iNOS, Pro-inflammatory cytokines | researchgate.netmdpi.comtandfonline.com |

Modulation of Synaptic Transmission and Receptor Function

Trimethyltin (TMT) significantly disrupts synaptic function by directly affecting key neurotransmitter receptors and altering the processes of synaptic transmission and plasticity. nih.govnih.gov

TMT exerts an inhibitory effect on ionotropic glutamate and GABAₐ receptor channels. nih.gov In experiments using the Xenopus oocyte expression system, micromolar concentrations of TMT were shown to block these receptors. Specifically, TMT inhibited approximately 20-30% of the ion currents mediated by α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) and GABAₐ receptors, and about 35% of the currents mediated by N-methyl-D-aspartate (NMDA) receptors. nih.gov This blockade appears to be largely irreversible. nih.gov In contrast, TMT was found to be ineffective against metabotropic glutamate receptors and several types of voltage-operated potassium and sodium channels at similar concentrations. nih.gov

In a more integrated system, such as hippocampal slices, the inhibitory effects of TMT on synaptic transmission are even more pronounced. nih.gov Bath application of TMT leads to a concentration-dependent and non-reversible reduction in the amplitudes of evoked excitatory postsynaptic field potentials. nih.gov This indicates a significant impairment of the excitatory synaptic processes.

Furthermore, TMT disrupts synaptic plasticity, a fundamental process for learning and memory. The induction of long-term potentiation (LTP), a cellular model of memory formation, is inhibited by TMT and completely fails at a concentration of 10 μmol l⁻¹. nih.gov

Beyond direct receptor blockade, TMT also affects neurotransmitter systems. Studies have shown that acute administration of TMT alters both dopaminergic and serotonergic function in the brain. nih.gov While dopamine (B1211576) levels were decreased in the nucleus accumbens, the effects on the serotonin (B10506) system were more widespread, with increased serotonin turnover observed in multiple brain regions. nih.gov This suggests that the neurotoxic sequelae of TMT primarily involve serotonergic systems. nih.gov Additionally, TMT administration has been linked to a decrease in the protein level of PSD95, a key scaffolding protein at the postsynaptic density, further indicating a disruption of synaptic integrity. mdpi.com

Table 3: Effects of TMT on Synaptic Receptors and Neurotransmitter Systems

| Target | Effect of TMT | Consequence | Reference |

| AMPA Receptors | Inhibition of ion currents (approx. 20-30%) | Reduced excitatory synaptic transmission | nih.gov |

| NMDA Receptors | Inhibition of ion currents (approx. 35%) | Reduced excitatory synaptic transmission, impaired synaptic plasticity | nih.gov |

| GABAₐ Receptors | Inhibition of ion currents (approx. 20-30%) | Altered inhibitory synaptic transmission | nih.gov |